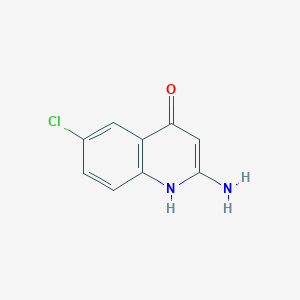

2-Amino-6-chloroquinolin-4-OL

Vue d'ensemble

Description

2-Amino-6-chloroquinolin-4-OL is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of both amino and chloro substituents on the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloroquinolin-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-chloroquinolin-4-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydroquinoline.

Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity :

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. It has shown effectiveness against various bacterial strains by inhibiting DNA synthesis through interaction with bacterial DNA gyrase and type IV topoisomerase .

Antimalarial Activity :

Similar to chloroquine, 2-amino-6-chloroquinolin-4-OL targets the heme polymerization pathway in Plasmodium species, disrupting detoxification processes during the parasite's lifecycle. In vitro studies have demonstrated its efficacy against Plasmodium falciparum with IC50 values comparable to established antimalarial drugs .

Anticancer Activity :

Research indicates that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell survival. For instance, derivatives have shown potential in inhibiting growth in breast cancer cell lines (e.g., MCF-7) .

Structure-Activity Relationships (SAR)

Modifications to the quinoline structure significantly influence biological activity. Studies have synthesized various derivatives to evaluate their antiviral activities, particularly against hepatitis B virus (HBV). One derivative exhibited an IC50 value of 0.010 mM against HBsAg secretion, indicating strong antiviral potential .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial, Antimalarial | Varies by assay |

| Chloroquine | Antimalarial | ~0.1 mM |

| Hydroxychloroquine | Antiviral, Antimalarial | ~0.5 mM |

| 8-Bromoquinolin-4-ol | Antimicrobial, Anticancer | Varies |

Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against multiple bacterial strains. This positions it as a promising candidate for new antibacterial agents .

Antimalarial Efficacy

In vitro studies revealed that this compound effectively inhibited Plasmodium falciparum growth with IC50 values comparable to standard antimalarial drugs .

Cancer Research

Research focusing on various cancer cell lines indicated that derivatives of this compound could selectively inhibit tumor growth. For example, certain derivatives showed promising results in inhibiting proliferation in MCF-7 breast cancer cells .

Mécanisme D'action

The mechanism of action of 2-Amino-6-chloroquinolin-4-OL involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: Inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase.

Antimalarial Activity: Interferes with the heme detoxification process in Plasmodium parasites, leading to their death.

Anticancer Activity: Induces apoptosis in cancer cells by targeting specific signaling pathways such as the PI3K/AKT/mTOR pathway.

Comparaison Avec Des Composés Similaires

2-Amino-6-chloroquinolin-4-OL can be compared with other quinoline derivatives:

2-Aminoquinoline: Lacks the chloro substituent, resulting in different reactivity and biological activity.

6-Chloroquinoline: Lacks the amino substituent, affecting its chemical properties and applications.

4-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group, leading to different chemical behavior and uses.

Uniqueness: The presence of both amino and chloro substituents on the quinoline ring makes this compound unique in terms of its reactivity and potential for diverse chemical transformations and biological activities .

Activité Biologique

2-Amino-6-chloroquinolin-4-OL is a member of the quinoline family, a class of compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Antimicrobial Activity

this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, which are crucial for DNA replication and repair. The compound's effectiveness against various bacterial strains highlights its potential as a therapeutic agent.

Antimalarial Activity

Research indicates that this compound interferes with the heme detoxification process in Plasmodium parasites, leading to their death. This mechanism is critical for the development of new antimalarial drugs, especially in the context of increasing resistance to existing treatments .

Anticancer Activity

The compound also demonstrates anticancer properties by inducing apoptosis in cancer cells through pathways such as PI3K/AKT/mTOR. This mechanism is vital for controlling cell proliferation and survival, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : By cleaving bacterial DNA, it prevents replication.

- Heme Detoxification Interference : Disruption of this process in Plasmodium species leads to increased susceptibility to the host's immune response.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells promotes cell death.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of synthesized derivatives of this compound against various bacterial strains using the well diffusion method. The results indicated significant zones of inhibition, particularly against E. coli and B. subtilis, demonstrating the compound's potential as an antibacterial agent.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| This compound | 18 | B. subtilis |

| Streptomycin (control) | 25 | E. coli |

| Streptomycin (control) | 22 | B. subtilis |

Antimalarial Activity

The antimalarial efficacy was assessed through multiple tests, including inhibition of Plasmodium falciparum growth and hemozoin formation. The compound showed promising results, comparable to established antimalarial drugs.

| Test Method | IC50 (µM) | Compound |

|---|---|---|

| Inhibition of P. falciparum growth | 5 | This compound |

| Hemozoin formation inhibition | 3 | Chloroquine (control) |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other quinoline derivatives:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 2-Aminoquinoline | Lacks chloro group | Limited antimicrobial activity |

| 6-Chloroquinoline | Lacks amino group | Moderate antimalarial activity |

| 4-Hydroxyquinoline | Hydroxyl instead of amino | Different reactivity |

The presence of both amino and chloro substituents enhances the reactivity and biological activity of this compound compared to its analogs.

Propriétés

IUPAC Name |

2-amino-6-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-1-2-7-6(3-5)8(13)4-9(11)12-7/h1-4H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULPLGYNAXFLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493920 | |

| Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64319-84-2 | |

| Record name | 2-Amino-6-chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.